molecular formula C11H11NO B3075932 8-Methoxy-3-methylisoquinoline CAS No. 1037219-57-0

8-Methoxy-3-methylisoquinoline

Cat. No. B3075932
CAS RN: 1037219-57-0
M. Wt: 173.21 g/mol
InChI Key: BARMGYTVXFHZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methylisoquinoline is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-3-methylisoquinoline consists of a fused benzene and pyridine ring, with a methoxy group (-OCH3) attached at the 8th position and a methyl group (-CH3) at the 3rd position .


Physical And Chemical Properties Analysis

8-Methoxy-3-methylisoquinoline has a predicted boiling point of 301.1±22.0 °C and a predicted density of 1.102±0.06 g/cm3 . The pKa value is predicted to be 5.85±0.50 .

Scientific Research Applications

Phenol Oxidation and Synthesis in Alkaloid Chemistry

A study by Birch et al. (1975) explored the phenol oxidation process involving compounds related to the benzylisoquinoline alkaloid cularine. This research involved the synthesis and novel ring-opening of spirocyclic dienones, including a compound tentatively identified as 1-(4,6-dihydroxy-3-methoxy-benzyl)-1,2,3,4-tetrahydro-7-methoxy-N-methylisoquinolin-8-ol. This work contributes to understanding the complex chemical reactions and synthesis processes in alkaloid chemistry (Birch, Jackson, Shannon, & Stewart, 1975).

Inhibitory Activity in DNA Repair Enzymes

Griffin et al. (1998) synthesized a series of quinazolinone inhibitors, including 8-methoxyquinazolinones, to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This study highlighted the potential of these compounds in clinical studies concerning drug- and radiation-induced DNA damage, demonstrating their significance in the development of new therapeutic strategies (Griffin, Srinivasan, Bowman, et al., 1998).

Biogenetic-type Synthesis of Alkaloids

Kametani et al. (1971) conducted a study on the biogenetic-type synthesis of cularine, a benzylisoquinoline alkaloid. Their research involved the phenolic oxidation of specific isoquinolines, contributing to the synthesis of complex natural products and advancing the understanding of alkaloid biosynthesis (Kametani, Fukumoto, & Fujihara, 1971).

Antifungal and Antibacterial Activities

A study by Ma et al. (2017) isolated new isoquinolone alkaloids from an endophytic fungus, demonstrating their strong antifungal and antibacterial activities. This research highlights the potential of 8-methoxy-3-methylisoquinoline derivatives in developing new antimicrobial agents (Ma, Qiao, Kong, et al., 2017).

Novel Synthesis Methods for Alkaloids

Melzer et al. (2018) presented a novel method for introducing a methyl group at C1 of isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This study contributes to the effective synthesis approaches for highly-substituted isoquinolines, crucial in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).

properties

IUPAC Name

8-methoxy-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMGYTVXFHZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-methylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-3-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-3-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
8-Methoxy-3-methylisoquinoline
Reactant of Route 4
Reactant of Route 4
8-Methoxy-3-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
8-Methoxy-3-methylisoquinoline
Reactant of Route 6
Reactant of Route 6
8-Methoxy-3-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.